molecular formula C14H13ClN2O B11855367 [(7-Chloro-5-propylquinolin-8-yl)oxy]acetonitrile CAS No. 88757-73-7

[(7-Chloro-5-propylquinolin-8-yl)oxy]acetonitrile

Cat. No.: B11855367
CAS No.: 88757-73-7
M. Wt: 260.72 g/mol
InChI Key: LEVLJBYTKICGOL-UHFFFAOYSA-N
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Description

2-((7-Chloro-5-propylquinolin-8-yl)oxy)acetonitrile is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . This compound features a quinoline ring substituted with a chloro group and a propyl group, along with an acetonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-Chloro-5-propylquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 7-chloro-5-propylquinoline with an appropriate acetonitrile derivative. One common method includes the use of trimethylsilyl cyanide (TMSCN) as a reagent and zinc iodide (ZnI2) as a catalyst in dichloromethane (DCM) at room temperature . The reaction proceeds with high yields and involves the formation of a silicon-containing intermediate, which is subsequently converted to the desired acetonitrile compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((7-Chloro-5-propylquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, primary amines, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-((7-Chloro-5-propylquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or bind to enzyme active sites, leading to inhibition of enzyme activity or disruption of cellular processes . The chloro and propyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((7-Chloro-5-propylquinolin-8-yl)oxy)acetonitrile is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties

Properties

CAS No.

88757-73-7

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

2-(7-chloro-5-propylquinolin-8-yl)oxyacetonitrile

InChI

InChI=1S/C14H13ClN2O/c1-2-4-10-9-12(15)14(18-8-6-16)13-11(10)5-3-7-17-13/h3,5,7,9H,2,4,8H2,1H3

InChI Key

LEVLJBYTKICGOL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C2=C1C=CC=N2)OCC#N)Cl

Origin of Product

United States

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